N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-6-9-14(10-7-12)18-17(20)16-11-8-13-4-2-3-5-15(13)19-16/h2-7,9-10,16,19H,8,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKSJPKEASZXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide typically begins with the preparation of 1,2,3,4-tetrahydroquinoline. This can be achieved through the reduction of quinoline using hydrogenation methods.
Substitution Reaction: The 4-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and aluminum chloride as a catalyst.
Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the substituted tetrahydroquinoline with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods allow for precise control of reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide can undergo oxidation reactions to form quinoline derivatives with higher oxidation states.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinoline derivatives with ketone or aldehyde functional groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of tetrahydroquinoline derivatives as potent inhibitors of NF-κB transcriptional activity, which is crucial in cancer progression. A series of derivatives were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. Among these, specific compounds demonstrated up to 53 times the potency of reference drugs in inhibiting NF-κB activity and showed significant cytotoxicity across multiple cancer types including breast and prostate cancers .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 6g | MDA-MB-231 | 0.420 |
| 6h | PC-3 | 0.560 |
| 4b | NCI-H23 | 2.230 |
This data suggests that modifications to the tetrahydroquinoline structure can enhance anticancer efficacy, making it a promising scaffold for future drug development.
Neuroprotective Properties
N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide has been investigated for its neuroprotective capabilities. It shows potential in minimizing ischemic nerve damage following stroke or heart attack by acting as a neuroprotective agent. This property is particularly relevant in developing therapies for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Antimalarial Activity
The compound has been evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria. In vitro studies indicated that certain derivatives exhibited moderate antiplasmodial activity with an EC50 value around 120 nM . Optimizations led to compounds with improved pharmacokinetic profiles and oral efficacy in mouse models, achieving effective doses below 1 mg/kg . The mechanism of action includes inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the malaria parasite.
Antimicrobial Properties
Beyond anticancer and antimalarial applications, tetrahydroquinoline derivatives have shown antimicrobial activity against various bacterial strains. This broad-spectrum activity indicates potential applications in treating infections caused by resistant pathogens .
Anti-inflammatory Effects
The inhibition of NF-κB also links these compounds to anti-inflammatory effects, making them candidates for treating inflammatory diseases . The ability to modulate inflammatory pathways can be beneficial in conditions such as arthritis and other chronic inflammatory disorders.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Modifications at the Tetrahydroquinoline Core
The tetrahydroquinoline carboxamide motif allows for substitutions at the aromatic ring (R₁–R₄) and the N-aryl group (R). For example:
Complex Derivatives with Extended Functionality
- N-(Cyclopropanesulfonyl)-... (CAS: 1391608-77-7) introduces a sulfonyl group and morpholine ring, significantly altering solubility and target selectivity. The sulfonyl group may enhance hydrogen bonding, while the morpholine improves aqueous solubility .
- Antioxidant Derivatives: Compounds like N-(2-hydroxypropyl)-2,2,4,7-tetramethyl-... prioritize bulky substituents (e.g., tert-nonylthio) to scavenge free radicals in lubricants, a distinct application compared to the target compound’s medicinal focus .
Catalytic Strategies
- Ionic Liquids: highlights the use of acidic ionic liquids (e.g., [NMPH]H₂PO₄) for synthesizing N-hydroxyethyl-substituted tetrahydroquinolines.
- Reducing Agents: LiAlH₄: Used in for reducing anilines to tetrahydroquinolines but may over-reduce functional groups. Borane: A milder alternative preserving sensitive groups (e.g., amides), as seen in the synthesis of Compounds 43–46 .
Stereochemical Considerations
- Compound 35 () was separated into enantiomers via chiral chromatography, underscoring the importance of stereochemistry in activity. The target compound’s synthesis route (undisclosed in evidence) may require similar resolution if racemic mixtures form .
Physicochemical and Commercial Considerations
- Solubility and Stability : The target compound’s logP (~2.5, estimated) suggests moderate lipophilicity, suitable for oral bioavailability. Fluorinated analogs (e.g., 10bb) may exhibit lower logP due to polar substituents .
- Commercial Availability : The target compound is listed as discontinued or out of stock (), possibly due to synthesis challenges or high demand. Derivatives like 10aa–10dd are more accessible, reflecting optimized routes .
Biological Activity
N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide is a compound belonging to the tetrahydroquinoline class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, and related research findings.
Chemical Structure and Synthesis
This compound is characterized by a tetrahydroquinoline core with a methyl-substituted phenyl group at the para position and a carboxamide functional group. The synthesis of this compound can be achieved through various methodologies involving the reaction of substituted anilines with appropriate carbonyl precursors under specific conditions.
Biological Activity Overview
Research indicates that compounds within the tetrahydroquinoline class exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have identified tetrahydroquinolines as potent inhibitors of NF-κB transcriptional activity, which is crucial in cancer progression. For instance, derivatives of 1,2,3,4-tetrahydroquinoline have shown significant cytotoxic effects against various human cancer cell lines (e.g., NCI-H23, MDA-MB-231) with IC50 values in the low micromolar range .
- Anti-inflammatory Effects : Tetrahydroquinolines have been found to inhibit LPS-induced NF-κB activation, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Properties : Some derivatives have demonstrated activity against Mycobacterium tuberculosis and other bacterial strains. For example, certain quinoline-2-carboxamides showed higher efficacy than standard treatments like isoniazid .
Anticancer Activity
A study evaluated the cytotoxicity of synthesized tetrahydroquinoline derivatives against several cancer cell lines. Among these, this compound exhibited notable potency with an IC50 value of approximately 0.70 μM against NF-κB transcriptional activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6g | NCI-H23 | 0.70 |
| 6f | MDA-MB-231 | 0.90 |
| 6h | PC-3 | 1.20 |
This data indicates that modifications to the phenyl ring can significantly affect the biological activity of these compounds.
Anti-inflammatory Mechanism
The mechanism through which this compound exerts its anti-inflammatory effects involves the inhibition of NF-κB signaling pathways. This pathway is often upregulated in various inflammatory conditions and cancers. By blocking this pathway, the compound may reduce inflammation and inhibit tumor growth .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound remains an area of active research. Initial studies suggest good oral bioavailability and favorable metabolic stability compared to other compounds in its class .
Q & A
Q. What catalytic systems are optimal for synthesizing N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide while minimizing cis/trans isomer formation?
Methodological Answer:
-
Catalyst Selection: Acidic ionic liquids (e.g., [NMPH]H₂PO₄) offer high activity and reusability (>5 cycles) for tetrahydroquinoline synthesis, avoiding toxic metal catalysts like Fe(SO₄)₃ or InCl₃ .
-
Isomer Control: Lewis acids (e.g., Yb(OTf)₃) in Diels-Alder reactions improve regioselectivity but often yield cis/trans mixtures. Chromatographic separation or chiral catalysts (e.g., enzymes) are required for isomer resolution .
-
Data Table:
Catalyst Type Reusability Isomer Ratio (cis:trans) Yield (%) [NMPH]H₂PO₄ 5 cycles Not reported 85–90 Fe(SO₄)₃ Single use 1:1 70–75
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
- Temperature Control: Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acidic conditions (pH 4–6) stabilize carboxamide formation .
- Stepwise Monitoring: Use TLC or HPLC to track intermediate formation (e.g., chalcone precursors) and adjust reaction times (typically 12–24 hours) .
Q. What characterization techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., methylphenyl substitution at position 4) and detects impurities .
- X-ray Crystallography: Resolves stereochemistry of the tetrahydroquinoline core and carboxamide orientation .
- Mass Spectrometry: HRMS validates molecular weight (e.g., C₁₇H₁₈N₂O₂ requires [M+H]⁺ = 295.1443) .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for this compound?
Methodological Answer:
- Enzymatic Resolution: Lipases or acyltransferases (e.g., from Mycobacterium smegmatis) catalyze kinetic resolution of racemic alcohols, achieving >90% enantiomeric excess (ee) .
- Chiral Catalysts: Asymmetric hydrogenation using Ru-BINAP complexes or organocatalysts (e.g., proline derivatives) induces stereoselectivity in the tetrahydroquinoline ring .
- Data Contradictions: Metal catalysts may offer higher ee values (e.g., 95%) but require rigorous purification to remove residual metals, whereas enzymatic methods are greener but slower .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Structural Analog Analysis: Compare substituent effects (e.g., 4-methylphenyl vs. 4-chlorophenyl groups) on target binding using SAR studies .
- Assay Standardization: Re-evaluate activity under consistent conditions (e.g., IC₅₀ measurements against specific kinases or microbial strains) .
- Mechanistic Studies: Use molecular docking (e.g., with SARS-CoV-2 Mpro in PDB: 7BQY) to validate hypothesized binding modes .
Q. How does computational modeling enhance understanding of pharmacological mechanisms?
Methodological Answer:
- Docking Simulations: Map interactions between the carboxamide group and enzymatic active sites (e.g., HIV-1 RNase H inhibition in compound 10cc) .
- MD Simulations: Analyze stability of the tetrahydroquinoline core in lipid bilayers to predict bioavailability .
- Limitations: Force field parameterization for ionic liquid-catalyzed intermediates may lack experimental validation .
Q. What methodologies address low solubility in pharmacological assays?
Methodological Answer:
- Prodrug Design: Introduce phosphate or acetyl groups at the carboxamide nitrogen to enhance aqueous solubility .
- Co-solvent Systems: Use DMSO-PBS mixtures (≤5% DMSO) to maintain compound stability while avoiding cytotoxicity .
- Nanoparticle Encapsulation: Lipid-based carriers improve cellular uptake in in vitro models (e.g., 70% encapsulation efficiency reported for similar quinoline derivatives) .
Q. How can isomer-specific bioactivity profiles be systematically studied?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
